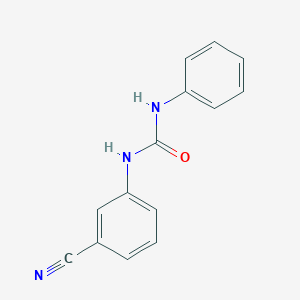

1-(3-cyanophenyl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-cyanophenyl)-N’-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyanophenyl group and a phenyl group attached to a urea moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-N’-phenylurea typically involves the reaction of 3-cyanophenyl isocyanate with aniline. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds smoothly at room temperature, yielding the desired product in good to excellent yields.

Industrial Production Methods

On an industrial scale, the production of N-(3-cyanophenyl)-N’-phenylurea can be achieved through a similar synthetic route, with optimizations for large-scale operations. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-cyanophenyl)-N’-phenylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where the cyanophenyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

N-(3-cyanophenyl)-N’-phenylurea has found applications in several scientific research areas:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of N-(3-cyanophenyl)-N’-phenylurea involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation.

Comparaison Avec Des Composés Similaires

N-(3-cyanophenyl)-N’-phenylurea can be compared with other similar compounds, such as:

N-(4-cyanophenyl)-N’-phenylurea: This compound has a similar structure but with the cyanophenyl group in the para position. It may exhibit different reactivity and biological activity.

N-(3-cyanophenyl)-N’-methylurea: This compound has a methyl group instead of a phenyl group, which can affect its chemical properties and applications.

Activité Biologique

1-(3-Cyanophenyl)-3-phenylurea, also known as N-(3-cyanophenyl)-N'-phenylurea, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2O, featuring a cyanophenyl group and a phenyl group linked by a urea moiety. This unique structure enhances its reactivity and functionality, making it suitable for various applications in pharmaceuticals and materials science.

Target Pathways

Research indicates that compounds similar to this compound may inhibit the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint pathway. This inhibition can enhance the immune system's ability to detect and eliminate cancer cells, suggesting a potential application in cancer immunotherapy.

Biochemical Interactions

The compound has been shown to interact with various enzymes and proteins. Notably, it inhibits histone deacetylase (HDAC) enzymes, specifically SIRT1 and SIRT2. This inhibition leads to increased acetylation levels of histone proteins, resulting in altered chromatin structure and gene expression.

Apoptosis Induction

In vitro studies have demonstrated that this compound can induce apoptosis in glioblastoma cells while exhibiting minimal effects on normal glial cells. This selective cytotoxicity is crucial for developing targeted cancer therapies.

Dosage Effects

The biological effects of the compound vary significantly with dosage. Lower doses have shown beneficial effects such as tumor growth inhibition and apoptosis induction in cancer cells. Conversely, higher doses may lead to adverse effects, underscoring the importance of dosage optimization in therapeutic applications.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Cytotoxicity Assays : In MTT assays, derivatives of diaryl urea compounds exhibited varying degrees of cytotoxicity against different cancer cell lines (e.g., A549, MDA-MB-231). The introduction of electron-withdrawing groups significantly enhanced cytotoxicity compared to unsubstituted compounds .

- Histone Acetylation Studies : The compound's ability to inhibit HDAC activity was confirmed through biochemical assays, showing increased histone acetylation levels which correlate with enhanced gene expression related to apoptosis and cell cycle regulation.

Comparative Analysis with Related Compounds

| Compound Name | Cytotoxicity (IC50 μM) | Mechanism of Action |

|---|---|---|

| This compound | Varies by dosage | HDAC inhibition; PD-1/PD-L1 pathway |

| Dual Diaryl Urea Derivatives | 4.0 - 25.5 | Varies; some inhibit IDO1 |

| Other Urea Derivatives | >50 | General cytotoxicity; variable mechanisms |

Propriétés

IUPAC Name |

1-(3-cyanophenyl)-3-phenylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12/h1-9H,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYKDMRXLMUPEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359025 |

Source

|

| Record name | N-(3-cyanophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87597-64-6 |

Source

|

| Record name | N-(3-cyanophenyl)-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.